molecular formula C25H33NO11 B1200891 Deacetylipecoside

Deacetylipecoside

Cat. No.: B1200891
M. Wt: 523.5 g/mol
InChI Key: MTAVTRZTGFLKSC-MDXCLUIBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetylipecoside is an isoquinoline alkaloid consisting of beta-D-glucose having a (2S,3R,4S)-3-ethenyl-4-{[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolinium-1-yl]methyl}-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl group attached at the anomeric centre. It is an isoquinoline alkaloid, a beta-D-glucoside and a methyl ester. It is a conjugate base of a this compound(1+).

Scientific Research Applications

Enzymatic Characterization and Applications

Purification and Characterization of Deacetylipecoside Synthase
This compound synthase (DIS) catalyzes the formation of the (R)-epimer of this compound from dopamine and secologanin. It's highly specific to its substrates, particularly dopamine, and is inhibited by alangimakine and dehydroalangimakine. This specificity and the unique enzymatic properties of DIS may have implications for the synthesis of tetrahydroisoquinoline monoterpene glucosides, which also possess an (R)-configuration at the same chiral center (De-Eknamkul et al., 2000).

Biochemical and Molecular Insights

Histone Deacetylase Enzymes and Regulation of Gene Expression
Histone deacetylase enzymes (HDACs) play a pivotal role in regulating gene expression by modifying the acetylation state of histones, impacting chromatin structure. These enzymes are increasingly recognized as therapeutic targets for cancer and other conditions. For example, HDAC3 requires recruitment into co-repressor complexes for enzymatic activity, a process involving inositol tetraphosphate as an 'intermolecular glue' between HDAC3 and the SMRT co-repressor. Understanding these interactions and the broader roles of HDACs opens new therapeutic avenues for treating diseases like cancer, heart failure, and various inflammatory and immune conditions (Watson et al., 2011; McKinsey, 2012; Shakespear et al., 2011; Schölz et al., 2015; Kazantsev & Thompson, 2008).

Therapeutic Applications and Implications

Potential in Neurodegenerative Disorders and Other Diseases
HDAC inhibitors, initially utilized as anticancer drugs, have shown promise in treating a broad spectrum of human disorders, including neurodegenerative diseases. These inhibitors can restore transcriptional balance, modulate cytoskeletal function, affect immune responses, and enhance protein degradation pathways. Although their specific mechanisms and therapeutic potentials vary, the modulation of protein acetylation levels by HDAC inhibitors presents a promising strategy for addressing conditions like Alzheimer's disease, Parkinson's disease, and others (Kazantsev & Thompson, 2008; Xu et al., 2011; Hahnen et al., 2008).

Properties

Molecular Formula

C25H33NO11

Molecular Weight

523.5 g/mol

IUPAC Name

methyl (2S,3R,4S)-4-[[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate

InChI

InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1

InChI Key

MTAVTRZTGFLKSC-MDXCLUIBSA-N

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C3=CC(=C(C=C3CCN2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacetylipecoside
Reactant of Route 2
Deacetylipecoside
Reactant of Route 3
Deacetylipecoside
Reactant of Route 4
Deacetylipecoside
Reactant of Route 5
Deacetylipecoside
Reactant of Route 6
Deacetylipecoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.